6-Chloro-4-methylpyridazin-3-amine;hydrochloride
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Overview
Description
6-Chloro-4-methylpyridazin-3-amine;hydrochloride is a chemical compound with the molecular formula C5H6ClN3·HCl It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methylpyridazin-3-amine typically involves the reaction of 4-bromo-6-chloropyridazin-3-amine with dimethylzinc in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in N,N-dimethylformamide (DMF) solvent . The reaction is carried out at room temperature, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for 6-Chloro-4-methylpyridazin-3-amine;hydrochloride are not well-documented in the available literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methylpyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions:
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would result in the formation of an aminopyridazine derivative.
Scientific Research Applications
6-Chloro-4-methylpyridazin-3-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Chemical Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in drug discovery and development.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methylpyridazin-3-amine;hydrochloride is not well-documented. as a derivative of pyridazine, it is likely to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate its exact mechanism of action and molecular targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Chloro-4-methylpyridazin-3-amine;hydrochloride is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-chloro-4-methylpyridazin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3.ClH/c1-3-2-4(6)8-9-5(3)7;/h2H,1H3,(H2,7,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDCUEZZRHOUTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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